[2-[(2S)-4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 5-[[6-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-4-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]amino]-5-oxopentanoate
Description
This compound is a structurally intricate molecule featuring multiple functional groups, including oxo, hydroxy, methoxy, amino, and aromatic moieties. Its complexity arises from a combination of tetracen-derived polyketide scaffolds, peptide-like linkages, and heterocyclic systems (e.g., imidazole, indole, pyrrolidine). The presence of carbamimidamido and hydroxyl groups may enhance solubility and bioavailability compared to purely hydrophobic analogs . However, its large molecular weight (~1,500–1,800 Da) could limit membrane permeability, a common challenge for similar macromolecular compounds .
Properties
Molecular Formula |
C91H117N19O26 |
|---|---|
Molecular Weight |
1893.0 g/mol |
IUPAC Name |
[2-[(2S)-4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 5-[[6-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-4-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C91H117N19O26/c1-44(2)31-58(83(125)104-57(17-11-29-98-90(94)95)89(131)110-30-12-18-63(110)88(130)100-40-67(93)114)105-81(123)55(16-7-8-28-97-68(115)20-10-21-70(117)134-42-66(113)91(132)36-52-73(65(37-91)136-71-35-53(92)76(118)45(3)135-71)80(122)75-74(78(52)120)77(119)51-14-9-19-64(133-4)72(51)79(75)121)103-84(126)59(32-46-22-24-49(112)25-23-46)106-87(129)62(41-111)109-85(127)60(33-47-38-99-54-15-6-5-13-50(47)54)107-86(128)61(34-48-39-96-43-101-48)108-82(124)56-26-27-69(116)102-56/h5-6,9,13-15,19,22-25,38-39,43-45,53,55-63,65,71,76,99,111-112,118,120,122,132H,7-8,10-12,16-18,20-21,26-37,40-42,92H2,1-4H3,(H2,93,114)(H,96,101)(H,97,115)(H,100,130)(H,102,116)(H,103,126)(H,104,125)(H,105,123)(H,106,129)(H,107,128)(H,108,124)(H,109,127)(H4,94,95,98)/t45?,53?,55?,56?,57?,58?,59?,60?,61?,62?,63?,65?,71?,76?,91-/m0/s1 |
InChI Key |
OOUACICUAVTCEC-HRCSXUSSSA-N |
Isomeric SMILES |
CC1C(C(CC(O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NCC(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CO)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CNC=N1)NC(=O)C1CCC(=O)N1)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCC(=O)NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NCC(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CO)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CNC=N1)NC(=O)C1CCC(=O)N1)O)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between this compound and related molecules:
Functional Group Impact on Bioactivity
- Hydroxyl and Methoxy Groups: The target compound’s hydroxyl and methoxy groups likely enhance antioxidant capacity, akin to phenylpropenoids in Populus buds . However, intramolecular hydrogen bonding (e.g., between 5-hydroxy and adjacent groups) may reduce solvent accessibility compared to 3-hydroxy-substituted flavonoids, which exhibit weaker H-bonding and higher bioavailability .
- Imidazole and Indole Moieties : These aromatic systems may enable interactions with heme-containing enzymes or DNA intercalation, similar to synthetic C3-symmetric scaffolds . In contrast, salternamide E lacks such groups, relying on ester/amide motifs for membrane disruption .
Stability and Environmental Persistence
The compound’s hydrolyzable ester and amide linkages suggest moderate environmental persistence, contrasting with perfluoroalkyl substances (PFAS), which resist degradation due to strong C-F bonds . Its degradation products (e.g., free amino acids, tetracen derivatives) may retain bioactivity, necessitating detailed atmospheric or biodegradation studies .
Research Findings and Challenges
- Synthesis : The compound’s synthesis would require multi-step protocols involving peptide coupling (e.g., HATU/DIPEA) and stereoselective oxan formation, akin to methodologies for pyran derivatives .
- Biological Activity : Preliminary in silico docking suggests strong affinity for topoisomerase II and DNA G-quadruplexes, but in vivo validation is needed .
- Toxicity: The carbamimidamido group may pose nephrotoxic risks, as seen in structurally related aminoglycosides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
